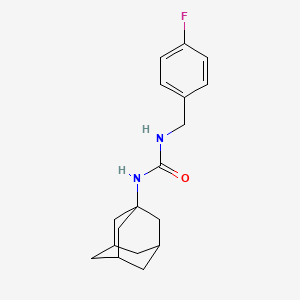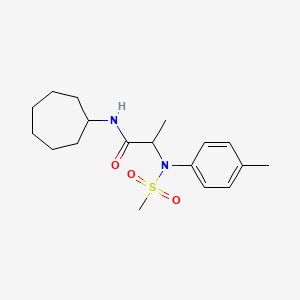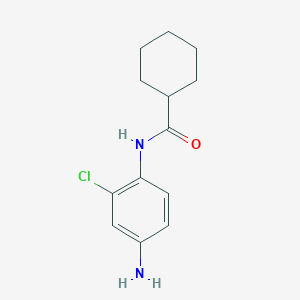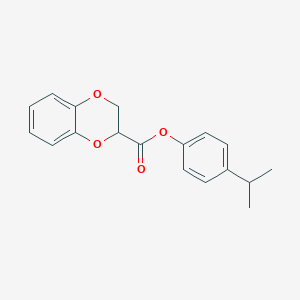![molecular formula C29H26N4O4 B4217519 N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide](/img/structure/B4217519.png)
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide
描述
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide is a complex organic compound with a unique structure that includes both aromatic and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The reaction is carefully controlled to prevent the temperature from exceeding 70°C. The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
科学研究应用
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide has several scientific research applications:
作用机制
The mechanism of action of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide involves its interaction with specific molecular targets. This compound may inhibit the activity of certain enzymes or receptors by binding to their active sites, thereby blocking their function . The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other aromatic amides and nitrobenzene derivatives, such as:
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylcyclohexyl)amino)carbonyl .
- 3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide .
Uniqueness
What sets N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4/c1-32(25-10-6-3-7-11-25)29(35)22-12-15-24(16-13-22)31-28(34)23-14-17-26(27(20-23)33(36)37)30-19-18-21-8-4-2-5-9-21/h2-17,20,30H,18-19H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTUZHNJXHNHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)NCCC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine](/img/structure/B4217436.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4217453.png)

![N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide](/img/structure/B4217460.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B4217462.png)

![2-{2-chloro-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4217479.png)
![N-{3-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4217486.png)


![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-fluorobenzamide](/img/structure/B4217513.png)

![4-[(2-naphthalen-1-ylacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4217529.png)
![N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE](/img/structure/B4217533.png)
